molecular formula C27H20N2OS B2450938 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide CAS No. 477325-92-1

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide

Cat. No.: B2450938
CAS No.: 477325-92-1
M. Wt: 420.53
InChI Key: UZNAVFAQADJUHI-UHFFFAOYSA-N
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Description

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide” is a chemical compound that likely contains a dihydroacenaphtho[5,4-d]thiazol-8-yl group and a diphenylacetamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl derivative with a diphenylacetamide derivative. The exact synthesis route would depend on the specific substituents and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydroacenaphtho[5,4-d]thiazol-8-yl group and a diphenylacetamide group . The exact structure would depend on the specific substituents and their positions.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . These could include its solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has led to the synthesis of diphenylamine derivatives, including compounds structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide, showing potential for treating pain and inflammation due to their analgesic and anti-inflammatory activities (Kumar & Mishra, 2020).

Antitumor Activity

Several studies have synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines, highlighting their potential as lead compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Characterization

The synthesis and characterization of functionalized silica-based mesoporous MCM-41 as a new nanocatalyst for asymmetric sulfoxidation demonstrate the chemical versatility of compounds related to this compound (Taghizadeh, 2017).

Antibacterial and Antifungal Applications

The synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed promising results against various bacteria strains, suggesting their potential as antibacterial agents (Lu, Zhou, Wang, & Jin, 2020). Furthermore, novel thiazole derivatives incorporating sulfamoyl moiety showed antimicrobial properties, suitable for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the biological or chemical system in which it is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is handled .

Future Directions

The future directions for the study and use of this compound would depend on its specific properties and potential applications . These could include its use in chemical synthesis, materials science, or biological research.

Properties

IUPAC Name

2,2-diphenyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c30-26(24(17-8-3-1-4-9-17)18-10-5-2-6-11-18)29-27-28-25-21-13-7-12-19-14-15-20(23(19)21)16-22(25)31-27/h1-13,16,24H,14-15H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNAVFAQADJUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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